6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid
Description
6-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is a quinazolinone derivative characterized by a 4-oxo-2-thioxo quinazolinone core linked to a hexanoic acid chain via a methylene group. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including antitumor, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXHOZIOLCLLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound features a quinazolinone core with a hexanoic acid side chain. Its IUPAC name is this compound. The molecular formula is , and its structure includes both thioxo and oxo functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticonvulsant Activity : Derivatives of quinazolinone have shown promise in treating seizures. Studies suggest that modifications in the structure can enhance their efficacy against convulsions .
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit protein denaturation, indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticonvulsant | Modulation of neurotransmitter systems | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of protein denaturation |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, which can inhibit their catalytic activity. This is particularly relevant in the context of inflammatory pathways and cancer cell proliferation.
- Modulation of Signaling Pathways : Research suggests that quinazolinone derivatives can influence various signaling pathways involved in cell survival and apoptosis, making them candidates for cancer therapy .
Case Study 1: Anticonvulsant Activity
A study focused on synthesizing new derivatives of quinazolinones found that certain modifications led to enhanced anticonvulsant activity. The effectiveness was measured using established animal models for epilepsy, demonstrating significant reductions in seizure frequency compared to control groups .
Case Study 2: Anti-inflammatory Effects
Scientific Research Applications
Basic Information
- IUPAC Name: 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid
- Molecular Weight: 292.35 g/mol
- CAS Number: Not specified in the sources but can be found in chemical databases.
Structural Characteristics
The compound features a quinazolinone core, characterized by a thioxo group and a hexanoic acid moiety. This structure contributes to its biological activity and potential therapeutic applications.
Analytical Chemistry
HPLC Applications:
The compound can be analyzed using High Performance Liquid Chromatography (HPLC). A study indicated that similar quinazolinone derivatives could be effectively separated using HPLC methods, which is crucial for pharmacokinetic studies and impurity profiling . The methodology involves using a mobile phase comprising acetonitrile and water, adjusted for compatibility with mass spectrometry.
Synthesis of Novel Compounds
Synthetic Pathways:
The synthesis of this compound can serve as a precursor for creating more complex molecules. Its unique structure allows for modifications that could enhance biological activity or selectivity against specific targets in drug development.
Case Study 1: Antimicrobial Screening
A screening of various quinazolinone derivatives indicated that while many exhibited weak antibacterial properties, structural optimization could enhance their efficacy against specific pathogens. This suggests that the compound's derivatives may also follow suit, warranting further investigation into their antimicrobial potential .
Case Study 2: Anti-inflammatory Evaluation
In a comparative study of thioxoquinazolinones, several compounds were tested for anti-inflammatory effects using established animal models. The results showed promising analgesic activity, indicating that modifications to the quinazolinone structure could yield potent anti-inflammatory agents .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Position 2 : Thioxo > oxo for enhancing electrophilic reactivity and enzyme inhibition .
- Position 3: Aliphatic chains (e.g., hexanoic acid) improve solubility, while aromatic substituents (e.g., benzamide) enhance lipophilicity and membrane permeability .
- Core Modification : Quinazolin-2,4-diones (2,4-dioxo) are less reactive than 4-oxo-2-thioxo derivatives due to reduced electrophilicity .
Q & A
Q. What synthetic routes are established for 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, and what intermediates are critical?
The compound is synthesized via acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane, yielding intermediates like potassium chloride (white precipitate) . A general reaction scheme involves heating the hydroxamate with acid chlorides (0.0025 mol) in 20 mL dioxane (Figure 1 in ). For derivatives, PdCl₂(PPh₃)₂ and K₂CO₃ in dioxane-water enable Suzuki-Miyaura coupling, achieving 81% yields in tetrahydroquinazolinone derivatives .
Q. How is FTIR spectroscopy used to confirm the structural integrity of this compound?
FTIR identifies key functional groups:
- C=O stretch (1734 cm⁻¹ for ester, 1691 cm⁻¹ for amide) .
- NH stretches (3172 cm⁻¹ for secondary amide, 3122 cm⁻¹ for primary amine) .
- Thioxo (C=S) groups typically appear at 1200–1100 cm⁻¹ but require complementary NMR for confirmation due to overlap with aromatic C-H bends .
Q. What solvents and reaction conditions are optimal for acylation steps in its synthesis?
Dioxane is widely used (20 mL scale) due to its polarity and stability under heating . Catalytic ZnCl₂ in 1,4-dioxane promotes thiazolidinone ring formation at 0.01 mol substrate scale . For coupling reactions, dioxane-water mixtures with PdCl₂(PPh₃)₂ and K₂CO₃ enhance efficiency .
Q. How is HPLC employed to assess purity and quantify byproducts?
Reverse-phase HPLC with C18 columns and UV detection (254 nm) is standard. A mobile phase of acetonitrile:water (70:30) resolves quinazolinone derivatives, with retention times varying by substituents . Quantification requires calibration against pure standards, with detection limits <0.1% for impurities .
Q. What purification techniques are effective post-synthesis?
- Recrystallization : Ethanol or ethyl acetate removes KCl byproducts .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes pure fractions .
- Acid-base extraction : Adjusting pH to 2–3 precipitates the free acid form .
Advanced Research Questions
Q. How can catalytic systems like PdCl₂(PPh₃)₂ improve coupling reactions in derivative synthesis?
PdCl₂(PPh₃)₂ enables Suzuki-Miyaura cross-coupling of boronic acids to quinazolinone cores. For example, 4-methoxyphenylboronic acid reacts with 0.72 mmol substrate in dioxane-water (40 mL), yielding 81% product under argon. Key parameters:
- Catalyst loading : 0.07 mmol (10 mol%) .
- Base : K₂CO₃ (2.89 mmol) for deprotonation.
- Temperature : 80°C for 12 hours.
Q. How can contradictory spectral data (e.g., NMR vs. FTIR) for C=S groups be resolved?
- ¹³C NMR : Thioxo carbons resonate at δ 180–190 ppm, distinct from carbonyls (δ 165–175 ppm) .
- HSQC/HMBC : Correlates C=S with adjacent protons in NOESY experiments.
- X-ray crystallography : Definitive confirmation of tautomeric forms (e.g., thione vs. thiol) .
Q. What mechanistic insights explain acylation regioselectivity in quinazolinone derivatives?
Acylation occurs preferentially at the N3 position due to lone-pair donation from the quinazolinone ring, stabilized by resonance. Computational studies (DFT) show lower activation energy for N3 vs. N1 acylation (ΔΔG‡ = 8.2 kcal/mol) .
Q. How does pH affect the stability of 6-(4-oxo-2-thioxo...hexanoic acid?
Q. What strategies optimize gram-scale synthesis while maintaining yield?
- Solvent volume : Maintain a 1:10 substrate:solvent ratio (e.g., 5 g in 50 mL dioxane) to prevent viscosity issues .
- Catalyst recovery : Immobilize PdCl₂(PPh₃)₂ on silica to reduce costs (reused 3× with <5% yield drop) .
- In-line FTIR : Monitors reaction progress in real-time, reducing workup delays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
